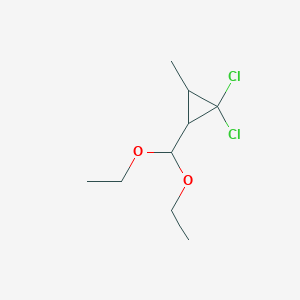
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane is an organochlorine compound with a cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane can be synthesized through the reaction of ethyl vinyl ether with chloroform in the presence of a phase-transfer catalyst such as benzyltriethylammonium chloride. The reaction is carried out in an ice bath, followed by the addition of a sodium hydroxide solution. The mixture is then stirred at room temperature for an extended period before being quenched with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Addition Reactions: The cyclopropane ring can undergo addition reactions with carbenes or other reactive species.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted cyclopropane derivatives.
Oxidation: Formation of cyclopropane carboxylic acids or ketones.
Reduction: Formation of cyclopropane alcohols or hydrocarbons.
Scientific Research Applications
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential effects on biological systems and its role in biochemical pathways.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The cyclopropane ring’s strained nature makes it highly reactive, allowing it to participate in various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trichloro-2,2-bis(4-chlorophenyl)ethane (DDT): A well-known organochlorine pesticide with similar structural features.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethylene (DDE): A metabolite of DDT with similar chemical properties.
1,1-Dichloro-2,2-bis(p-chlorophenyl)ethane (DDD): Another metabolite of DDT with comparable reactivity
Uniqueness
1,1-Dichloro-2-(diethoxymethyl)-3-methylcyclopropane is unique due to its specific cyclopropane ring structure and the presence of diethoxymethyl and methyl groups
Properties
CAS No. |
57976-69-9 |
|---|---|
Molecular Formula |
C9H16Cl2O2 |
Molecular Weight |
227.12 g/mol |
IUPAC Name |
1,1-dichloro-2-(diethoxymethyl)-3-methylcyclopropane |
InChI |
InChI=1S/C9H16Cl2O2/c1-4-12-8(13-5-2)7-6(3)9(7,10)11/h6-8H,4-5H2,1-3H3 |
InChI Key |
IHOMMGDPUKLQER-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1C(C1(Cl)Cl)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















